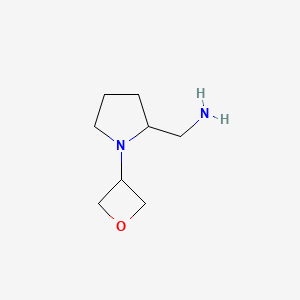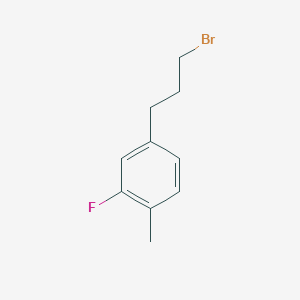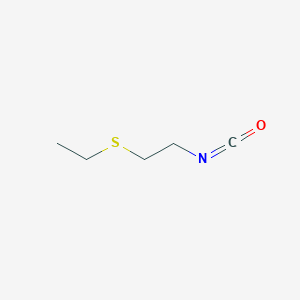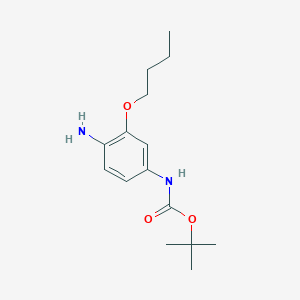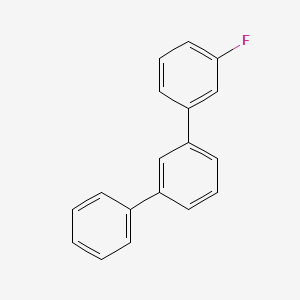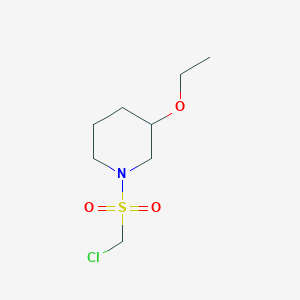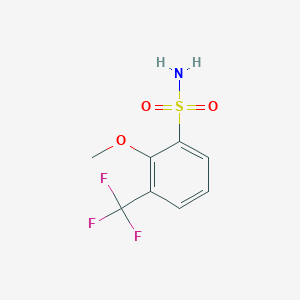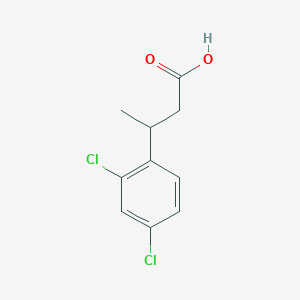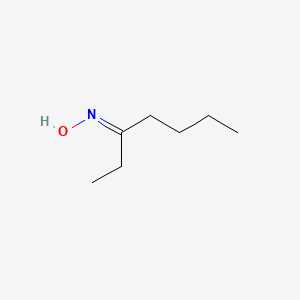
1-(Naphthalen-1-yl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)cyclopropan-1-ol is an organic compound with the molecular formula C13H12O It features a cyclopropane ring attached to a naphthalene moiety, with a hydroxyl group on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with naphthalene in the presence of a strong base, such as sodium hydride, followed by hydrolysis to yield the desired product. Another method involves the cyclopropanation of naphthalene using diazomethane or similar reagents, followed by oxidation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(Naphthalen-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amination reagents.
Major Products
Oxidation: Naphthalen-1-ylcyclopropanone or naphthalen-1-ylcyclopropanoic acid.
Reduction: Naphthalen-1-ylcyclopropane.
Substitution: Naphthalen-1-ylcyclopropyl halides or naphthalen-1-ylcyclopropylamines.
科学的研究の応用
1-(Naphthalen-1-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1-(Naphthalen-1-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the naphthalene moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate cellular signaling pathways, enzyme activity, and other biological processes.
類似化合物との比較
1-(Naphthalen-1-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)ethanol: Similar structure but with an ethyl group instead of a cyclopropane ring.
1-(Naphthalen-1-yl)propan-1-ol: Similar structure but with a propyl group instead of a cyclopropane ring.
1-(Naphthalen-1-yl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H12O |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
1-naphthalen-1-ylcyclopropan-1-ol |
InChI |
InChI=1S/C13H12O/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9H2 |
InChIキー |
OAPLMTZWZRQFKU-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
